

# An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Ethoxybenzaldehyde** (CAS No. 613-69-4). It details experimental protocols for its synthesis and key reactions, and explores its applications as a versatile intermediate in the pharmaceutical industry, including its role in the synthesis of bioactive compounds such as Sildenafil analogues and potassium channel inhibitors.

### Core Properties of 2-Ethoxybenzaldehyde

**2-Ethoxybenzaldehyde**, also known as o-ethoxybenzaldehyde or salicylaldehyde ethyl ether, is an aromatic aldehyde characterized by an ethoxy group at the ortho position to the formyl group. This substitution pattern influences its physical properties and chemical reactivity.

### **Physical and Chemical Data**

The core physical and chemical properties of **2-Ethoxybenzaldehyde** are summarized in the table below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	150.17 g/mol	[1][2]
Appearance	Clear, colorless to yellow or yellow-brown liquid	[2][3]
Melting Point	21 °C	
Boiling Point	248 °C @ 760 mmHg; 136-138 °C @ 24 mmHg	[4]
Density	1.074 - 1.085 g/mL at 20-25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.5405 - 1.5460	[3]
Flash Point	92 °C (197.6 °F) - closed cup	[4]
Solubility	Poorly soluble in water; soluble in common organic solvents such as ethanol, methanol, DMSO, and oils.[5]	
CAS Number	613-69-4	[1][2]
InChI Key	DUVJMSPTZMCSTQ- UHFFFAOYSA-N	[1]
SMILES	CCOC1=CC=CC=C1C=O	[1]

Note: Quantitative solubility data in specific solvents is not readily available in published literature. Qualitatively, its structure suggests good solubility in polar organic solvents.

### **Spectroscopic Data Summary**

Spectroscopic analysis is crucial for the identification and characterization of **2-Ethoxybenzaldehyde**.



Technique	Key Features	
¹H NMR	Aldehyde Proton (CHO): Singlet, ~10.4 ppm.  Aromatic Protons (Ar-H): Multiplets, ~6.9-7.8  ppm (4H). Ethoxy Protons (-OCH₂CH₃): Quartet,  ~4.1 ppm (2H, J≈7 Hz); Triplet, ~1.4 ppm (3H, J≈7 Hz).	
<sup>13</sup> C NMR	Carbonyl Carbon (C=O): ~190 ppm. Aromatic Carbons: ~112-161 ppm (including the C-O at ~161 ppm and the C-CHO at ~125 ppm). Ethoxy Carbons (-OCH <sub>2</sub> CH <sub>3</sub> ): ~64 ppm (-OCH <sub>2</sub> ) and ~15 ppm (-CH <sub>3</sub> ).	
Infrared (IR)	C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm <sup>-1</sup> . C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm <sup>-1</sup> . C-O-C Stretch (Ether): Strong absorption around 1240-1260 cm <sup>-1</sup> . Aromatic C=C Stretch: Bands in the 1450-1600 cm <sup>-1</sup> region.	
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 150. Major Fragments: m/z 121 ([M-CHO]+), m/z 93 ([M-CHO-C <sub>2</sub> H <sub>4</sub> ]+).	

# **Experimental Protocols**

Detailed methodologies for the synthesis and key reactions of **2-Ethoxybenzaldehyde** are provided below for laboratory application.

### Synthesis of 2-Ethoxybenzaldehyde

Two common synthetic routes to **2-Ethoxybenzaldehyde** are the etherification of salicylaldehyde and the oxidation of 2-ethoxybenzyl alcohol.

Method 1: Synthesis from Salicylaldehyde (via Schiff Base Intermediate)

This two-step method involves the protection of the aldehyde group as a Schiff base (imine), followed by etherification of the phenolic hydroxyl group and subsequent hydrolysis to



#### regenerate the aldehyde.[6]

#### Step 1: Formation of N-(2-hydroxybenzylidene)aniline

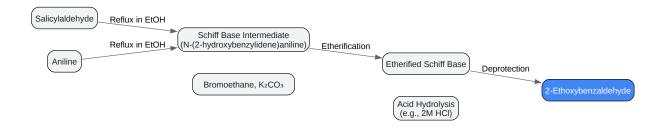
- Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.
- Reagents: Salicylaldehyde (1.0 eq), Aniline (1.0 eq), Ethanol.
- Procedure:
  - 1. Dissolve salicylaldehyde (e.g., 12.2 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask.
  - 2. Add aniline (e.g., 9.3 g, 0.1 mol) to the solution.
  - 3. Heat the mixture to reflux and maintain for 12-14 hours.
  - 4. Cool the reaction mixture and evaporate the solvent under reduced pressure.
  - 5. Recrystallize the resulting solid from ethanol to yield the Schiff base intermediate.

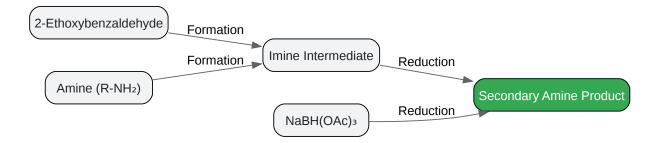
#### Step 2: Etherification and Hydrolysis

- Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.
- Reagents: N-(2-hydroxybenzylidene)aniline (1.0 eq), Bromoethane (1.1 eq), Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq), Acetone or DMF, 2M Hydrochloric Acid, Ethyl Acetate.
- Procedure:
  - 1. Dissolve the Schiff base from Step 1 (e.g., 19.7 g, 0.1 mol) and potassium carbonate (e.g., 27.6 g, 0.2 mol) in acetone (250 mL).
  - 2. Add bromoethane (e.g., 12.0 g, 0.11 mol) and heat the mixture to reflux for 12 hours.
  - 3. Cool the reaction, filter off the inorganic salts, and evaporate the solvent.
  - 4. To the crude product, add 2M HCl (100 mL) and stir vigorously at room temperature for 1-2 hours to hydrolyze the imine.

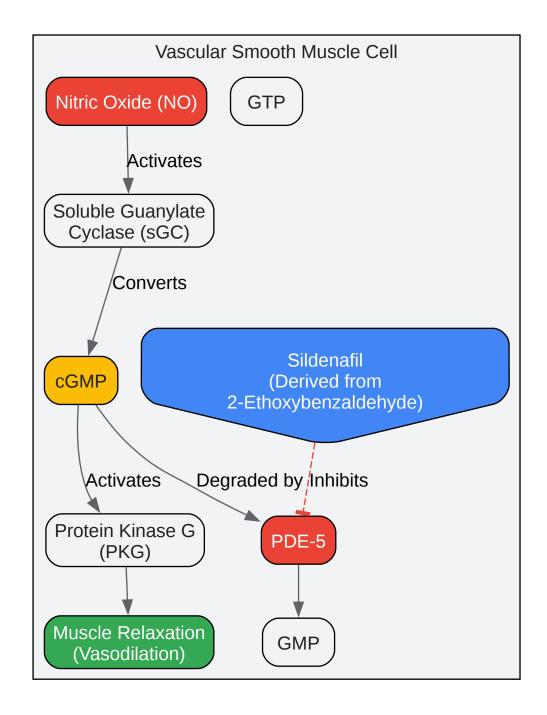


- 5. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- 6. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- 7. Purify the resulting oil by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to obtain **2-Ethoxybenzaldehyde**.









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